molecular formula C18H20N6O2S B2398800 2-[3-(4-Methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-piperidin-1-ylethanone CAS No. 863460-67-7

2-[3-(4-Methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-piperidin-1-ylethanone

Cat. No. B2398800
CAS RN: 863460-67-7
M. Wt: 384.46
InChI Key: ZCOSYZLIJULMSQ-UHFFFAOYSA-N
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Description

The compound “2-[3-(4-Methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-piperidin-1-ylethanone” is a complex organic molecule. It contains a triazolopyrimidine core, which is a type of nitrogen-containing heterocycle . These types of structures are abundant in nature and play a crucial role in the metabolism of all living cells .


Synthesis Analysis

The synthesis of similar triazolopyrimidine-based compounds has been reported in the literature. For instance, a copper-catalyzed approach was used to synthesize a wide range of triazole-linked glycohybrids derived from pyrazolopyrimidines . This strategy involved the use of various 7-O-propargylated pyrazolopyrimidines and 1-azidoglycosides .

Scientific Research Applications

Chemical Reactions and Modifications

  • The study by Albert & Pendergast (1972) explored nucleophilic addition reactions of v-triazolo[4,5-d]pyrimidines, leading to the synthesis of several derivatives with different substituents. These derivatives were characterized by their ultraviolet and nuclear magnetic resonance spectra, indicating potential for further chemical modification and investigation in various scientific applications (Albert & Pendergast, 1972).

Antimicrobial Activities

  • Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, including a compound structurally related to the query chemical, and evaluated their antimicrobial activities. Some compounds exhibited good to moderate activities against tested microorganisms, highlighting the potential of such structures in developing new antimicrobial agents (Bektaş et al., 2007).

Herbicidal Activity

  • A compound similar in structure to the query chemical, as discussed by Moran (2003), demonstrated excellent herbicidal activity against a broad spectrum of vegetation at low application rates. This suggests the potential application of such compounds in agricultural science for the development of new herbicides (Moran, 2003).

Potential for Anticancer Agents

  • Wang et al. (2015) modified N-(6-(2-Methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, replacing the acetamide group with alkylurea to synthesize derivatives with significant antiproliferative activities against human cancer cell lines. This modification suggests a route for developing potent PI3K inhibitors and anticancer agents with reduced toxicity (Wang et al., 2015).

properties

IUPAC Name

2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-piperidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2S/c1-26-14-7-5-13(6-8-14)24-17-16(21-22-24)18(20-12-19-17)27-11-15(25)23-9-3-2-4-10-23/h5-8,12H,2-4,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCOSYZLIJULMSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)N4CCCCC4)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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